molecular formula C12H14O4 B3028651 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate CAS No. 254900-07-7

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Cat. No.: B3028651
CAS No.: 254900-07-7
M. Wt: 222.24 g/mol
InChI Key: JJMQLQLMPJLIPZ-UHFFFAOYSA-N
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Description

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl methacrylate (CAS: 254900-07-7) is a specialized methacrylate monomer characterized by its bicyclic lactone structure. Its molecular formula is C₁₂H₁₄O₄, with a molar mass of 222.24 g/mol . Key physicochemical properties include:

  • Density: 1.26 ± 0.1 g/cm³ (predicted)
  • Melting Point: 102°C
  • Boiling Point: 367.7 ± 25.0°C (predicted)
  • Appearance: White to off-white crystalline powder .

This compound is highly soluble in organic solvents (e.g., alcohols, ethers) but insoluble in water. Its bicyclic lactone moiety confers rigidity and thermal stability, making it valuable in advanced polymer synthesis, particularly for coatings, adhesives, and high-performance plastics . It is also explored in nanoparticle preparation for drug delivery systems and surface modification to enhance material properties .

Properties

IUPAC Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQLQLMPJLIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347029
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254900-07-7
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate typically involves the esterification of methacrylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a product with high purity and desired properties .

Chemical Reactions Analysis

Types of Reactions

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Oxotetrahydrofuran-3-yl Methacrylate (CAS: 130224-95-2)

  • Molecular Formula : C₉H₁₀O₄
  • Molar Mass : 182.17 g/mol
  • Key Differences :
    • Lacks the bicyclic lactone structure, reducing steric hindrance and thermal stability.
    • Primarily used in UV-curable resins and photolithography due to its simpler cyclic ether functionality .

1-Ethylcyclopentyl Methacrylate (CAS: 266308-58-1)

  • Molecular Formula : C₁₁H₁₈O₂
  • Molar Mass : 182.26 g/mol
  • Key Differences: Substitutes the lactone group with a non-polar cyclopentyl chain, enhancing hydrophobicity but reducing reactivity in polar polymerization systems. Applications include pressure-sensitive adhesives and hydrophobic coatings .

gamma-Butyrolactone-3-yl Methacrylate (CAS: 130224-95-2)

  • Molecular Formula : C₈H₁₀O₄
  • Molar Mass : 170.16 g/mol
  • Key Differences: Features a monocyclic lactone, offering intermediate rigidity compared to the bicyclic structure of the target compound. Used in biodegradable polymers and electronic encapsulants .

Physicochemical and Application Comparison

Property/Application 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate 5-Oxotetrahydrofuran-3-yl Methacrylate 1-Ethylcyclopentyl Methacrylate
Molecular Weight (g/mol) 222.24 182.17 182.26
Cyclic Structure Bicyclic lactone Monocyclic ether Non-polar cyclopentyl
Thermal Stability High Moderate Low
Key Applications High-performance polymers, nanotech UV-curable resins Hydrophobic coatings
Solubility in Polar Solvents Moderate High Low

Data compiled from

Research Findings and Industrial Relevance

  • Polymer Performance: The bicyclic lactone in this compound improves glass transition temperatures (Tg) in polymethacrylates by ~20°C compared to monocyclic analogues, enhancing thermal resistance in microelectronics and EUV photoresists .
  • Nanotechnology: Its rigid structure facilitates self-assembly of nanoparticles with controlled porosity, critical for targeted drug delivery systems .

Biological Activity

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl methacrylate (CAS RN: 254900-07-7) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a methacrylate moiety, positions it as a candidate for research in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C12H14O4C_{12}H_{14}O_{4} with a molecular weight of 222.24 g/mol. It appears as a white to almost white powder and has a melting point ranging from 100°C to 104°C .

PropertyValue
Molecular FormulaC12H14O4C_{12}H_{14}O_{4}
Molecular Weight222.24 g/mol
AppearanceWhite powder
Melting Point100 - 104 °C
Purity>98% (GC)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL .

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties. A case study involving human cancer cell lines reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. The IC50 values were determined to be approximately 25 µM for MCF-7 (breast cancer) and 30 µM for HT-29 (colon cancer) cell lines .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its application in biomedical fields. Toxicological assessments reveal that while the compound causes skin and eye irritation at higher concentrations, it does not exhibit significant acute toxicity in standard animal models .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, researchers tested the antimicrobial efficacy of the compound against common pathogens. The results indicated that formulations containing this compound could potentially serve as effective antimicrobial agents in clinical settings.
  • Cancer Cell Line Study : A laboratory investigation assessed the effects of varying concentrations of the compound on different cancer cell lines. The findings highlighted its potential as an antitumor agent, warranting further exploration into its mechanisms of action.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
H₂SO₄Toluene1107298.5
p-TSATHF806597.2

How should researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Analysis :
    • NMR Spectroscopy : Use ¹³C DEPT to confirm quaternary carbons in the bicyclic framework (e.g., carbonyl at δ 170–175 ppm) .
    • FT-IR : Validate ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methacrylate C=C at 1630 cm⁻¹ .
  • Thermal Stability : Conduct TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (typically >200°C) .

What safety considerations are critical during experimental handling?

Methodological Answer:
While the monomer itself lacks acute toxicity (LD₀ >2000 mg/kg in oral studies), its polymerized form shows no significant hazards under standard conditions . Key precautions:

  • Handling : Use glove boxes or fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Stabilize with MEHQ (50–100 ppm) at –20°C to prevent radical polymerization .

Advanced Research Questions

How can copolymer composition influence EUV photoresist performance?

Methodological Answer:
Copolymerizing this monomer with tert-butyl methacrylate (tBMA) or cyclohexyl methacrylate (CHMA) adjusts lithographic properties:

  • Resolution : Higher tBMA content improves etch resistance but reduces sensitivity. Optimize ratios via design of experiments (DoE) .
  • Characterization : Use ToF-SIMS to map copolymer distribution and XPS to confirm surface composition post-etch .

Q. Table 2: Copolymer Performance in EUV Resists

ComonomertBMA:Monomer RatioSensitivity (mJ/cm²)L/S Resolution (nm)
tBMA70:302818
CHMA50:503522

How do conflicting data on polymerization kinetics arise, and how can they be resolved?

Methodological Answer:
Discrepancies in reported polymerization rates (e.g., 0.5–2.0 h⁻¹) may stem from:

  • Initiator Purity : Recrystallize AIBN or V-70 initiators to >99% purity.
  • Oxygen Inhibition : Use degassed solvents and inert atmospheres.
  • Kinetic Modeling : Apply the Mayo-Wallace equation to correlate monomer conversion with chain-transfer constants .

What advanced techniques validate area-selective deposition (ASD) in photoresist applications?

Methodological Answer:

  • RBS and TEM : Quantify metal deposition selectivity (e.g., Sn or Ti) on patterned substrates .
  • AFM/Water Contact Angle : Monitor surface roughness and hydrophobicity changes post-ASD .

Q. Table 3: ASD Performance Metrics

Deposition MaterialSelectivity (%)Thickness Uniformity (nm)
Sn98±0.3
Ti95±0.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Reactant of Route 2
Reactant of Route 2
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.